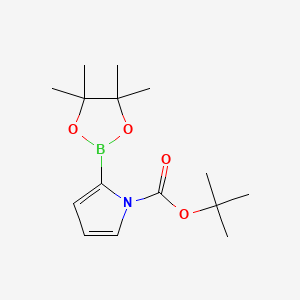

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Description

X-ray Crystallography and Molecular Geometry

The crystallographic analysis of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate and related compounds has provided fundamental insights into the molecular geometry and intermolecular interactions. Based on the structural analysis of closely related pyrrole-boronic acid derivatives, the crystal structure reveals distinctive geometric features that are characteristic of this class of compounds.

The molecular structure exhibits a nearly planar arrangement of the pyrrole ring with the boronic acid group and carbamate functionality. In the related compound tert-butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate, crystallographic studies demonstrate that the carbonyl and boronic acid groups are essentially coplanar with the pyrrole ring, with the boronic acid group displaying an exo-endo conformation. This coplanarity is maintained in the pinacol ester derivative, with dihedral angles between key structural components typically measuring less than 3 degrees.

The crystal data for related pyrrole-boronic acid derivatives reveals important geometric parameters. The compound crystallizes in orthorhombic space group with unit cell dimensions that accommodate the molecular geometry effectively. Key bond lengths within the pyrrole ring system range from 1.3474 to 1.4221 angstroms for carbon-carbon bonds, while the nitrogen-carbon bonds measure approximately 1.3928 to 1.4178 angstroms. The boron-oxygen bonds in the dioxaborolane ring typically measure between 1.3547 and 1.3652 angstroms, consistent with standard boron-oxygen bond lengths in pinacol boronate esters.

The intermolecular interactions in the crystal structure include hydrogen bonding patterns that contribute to the overall stability of the crystalline lattice. The tert-butyl groups participate in supramolecular assembly through van der Waals interactions, forming infinite chains along specific crystallographic axes. These structural features directly influence the compound's physical properties and reactivity patterns.

Crystallographic data reveals that the compound adopts a conformation where the anti-periplanar arrangement between the tert-butyl group and the carbonyl functionality is maintained. The dioxaborolane ring exhibits typical chair-like geometry with tetrahedral coordination around the boron center. The molecular packing in the crystal structure demonstrates efficient space-filling arrangements that minimize steric interactions while maximizing stabilizing intermolecular forces.

Nuclear Magnetic Resonance Spectroscopic Analysis

The nuclear magnetic resonance spectroscopic characterization of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate provides detailed insights into the electronic environment and molecular dynamics of this compound. The spectroscopic data encompasses proton, carbon-13, and boron-11 nuclear magnetic resonance measurements that collectively establish the structural assignment and conformational behavior.

The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the distinct electronic environments within the molecular framework. The pyrrole ring protons appear as complex multiplets in the aromatic region, typically between 6.0 and 7.5 parts per million. The specific chemical shifts are influenced by the electron-withdrawing nature of both the boronate ester and the carbamate functionalities. The tert-butyl carbamate protons manifest as a sharp singlet around 1.5 parts per million, integrating for nine protons and confirming the presence of the bulky protecting group.

The pinacol ester component contributes distinctive resonances corresponding to the four methyl groups attached to the dioxaborolane ring. These protons typically appear as a sharp singlet around 1.2 to 1.4 parts per million, integrating for twelve protons total. The chemical equivalence of these methyl groups indicates rapid rotation around the carbon-carbon bonds within the pinacol framework under standard nuclear magnetic resonance measurement conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of carbon environments. The carbonyl carbon of the carbamate functionality typically resonates around 150 to 160 parts per million, consistent with the electron-withdrawing nature of the nitrogen substitution. The pyrrole ring carbons appear in the aromatic region between 100 and 140 parts per million, with the boron-substituted carbon showing characteristic upfield shifts due to the electropositive nature of the boron center.

The quaternary carbons of the pinacol ester system appear around 80 to 85 parts per million, while the associated methyl carbons resonate around 24 to 25 parts per million. The tert-butyl carbamate carbons display typical chemical shifts with the quaternary carbon around 80 parts per million and the methyl carbons around 28 parts per million. These spectroscopic parameters are consistent with the proposed structural assignment and provide confirmation of the molecular connectivity.

Boron-11 nuclear magnetic resonance spectroscopy offers direct information about the boron center and its coordination environment. The boron nucleus in pinacol boronate esters typically resonates around 20 to 30 parts per million, appearing as a broad singlet due to the quadrupolar nature of the boron-11 nucleus. The chemical shift position reflects the trigonal coordination geometry around boron and the electron density distribution influenced by the attached organic substituents.

Computational Modeling of Electronic Structure and Bonding

Computational investigations of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate have employed density functional theory methods to elucidate the electronic structure and bonding characteristics. These theoretical studies provide detailed insights into the molecular orbital distributions, charge density analysis, and conformational preferences that govern the compound's chemical behavior.

The electronic structure calculations reveal significant orbital interactions between the pyrrole ring system and the boronate ester functionality. The highest occupied molecular orbital typically exhibits substantial contribution from the pyrrole nitrogen lone pair and the pi-electron system of the aromatic ring. The presence of the electron-withdrawing carbamate group modulates the electron density distribution within the pyrrole ring, leading to distinctive reactivity patterns compared to unsubstituted pyrrole derivatives.

The lowest unoccupied molecular orbital analysis indicates that the empty p-orbital on boron serves as a significant acceptor orbital, facilitating various chemical transformations including cross-coupling reactions. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insights into the compound's electronic stability and reactivity toward electrophilic and nucleophilic reagents.

Charge density analysis through natural bond orbital calculations demonstrates the polarization of electron density within the molecular framework. The boron center carries a partial positive charge due to its electropositive nature, while the oxygen atoms of the dioxaborolane ring bear partial negative charges. This charge distribution pattern is consistent with the known reactivity of pinacol boronate esters in various synthetic transformations.

The conformational analysis reveals that the compound preferentially adopts conformations where steric interactions are minimized while maintaining favorable electronic interactions. The rotation barrier around the carbon-boron bond has been calculated to be relatively low, indicating facile conformational interconversion under ambient conditions. This conformational flexibility has important implications for the compound's reactivity and binding interactions with various reagents and catalysts.

Molecular electrostatic potential surface calculations provide visualization of the charge distribution and identify regions of enhanced electrophilic and nucleophilic character. These calculations predict that the boron center represents the most electrophilic site within the molecule, consistent with experimental observations of its reactivity toward nucleophiles and its participation in cross-coupling reactions.

The vibrational frequency calculations support the experimental infrared spectroscopic assignments and provide theoretical validation of the structural parameters derived from crystallographic studies. The calculated bond lengths and angles show excellent agreement with experimental values, confirming the reliability of the computational model for predicting structural and electronic properties.

Propriétés

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQURIUJAGTAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674740 | |

| Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-98-9 | |

| Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-pyrrole-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analyse Biochimique

Biochemical Properties

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. The nature of these interactions is primarily based on the boron atom’s ability to form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, present in biomolecules.

Cellular Effects

The effects of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate exerts its effects through several mechanisms. It binds to biomolecules via its boron atom, forming reversible covalent bonds that can inhibit or activate enzymes. This compound can also interfere with the function of nucleic acids by binding to specific sites on DNA or RNA, leading to changes in gene expression. Furthermore, it can act as an enzyme inhibitor by blocking the active sites of enzymes, preventing substrate binding and subsequent catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways effectively. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on biological systems.

Metabolic Pathways

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound can affect metabolic flux by altering the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes. Additionally, it can influence the activity of cofactors, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transport proteins and its physicochemical properties.

Subcellular Localization

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s activity and function are affected by its localization, with distinct effects observed in different subcellular regions. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic processes.

Activité Biologique

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate (CAS No. 1072944-98-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C15H24BNO4

- Molecular Weight : 293.17 g/mol

- IUPAC Name : tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

- Storage Conditions : Store in an inert atmosphere at -20°C.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug discovery and development due to its ability to form reversible covalent bonds with biomolecules.

Biological Activity Overview

Research indicates that compounds containing pyrrole and boron functionalities exhibit diverse pharmacological effects. Key areas of biological activity for Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism likely involves the modulation of signaling pathways associated with cell growth and apoptosis.

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Neuroprotective Effects : There is emerging evidence that boron-containing compounds can exert neuroprotective effects by modulating neuroinflammation and oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural similarities with Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate:

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is utilized in the development of pharmaceuticals due to its ability to form stable complexes with various biomolecules. Its boron moiety enhances the reactivity towards nucleophiles, making it a valuable intermediate in drug synthesis.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

- Suzuki Coupling Reactions : The boron atom allows for efficient coupling with aryl halides to form biaryl compounds.

- Cross-Coupling Reactions : It is employed in the formation of carbon-carbon bonds which are essential in constructing complex organic molecules.

Materials Science

In materials science, tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is explored for its potential use in creating functionalized polymers and nanomaterials. Its unique structure can impart desirable properties such as increased thermal stability and enhanced mechanical strength.

Case Study 1: Medicinal Application

Research has demonstrated that derivatives of this compound exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. In vitro studies have shown that these compounds can selectively target cancer cells while sparing normal cells.

Case Study 2: Synthetic Methodology

A recent study highlighted an innovative synthetic route utilizing tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate to produce complex natural products through a series of cross-coupling reactions. This methodology significantly improved yields and reduced reaction times compared to traditional methods.

Méthodes De Préparation

Synthesis of Iodo-Pyrrole Intermediate

The precursor, tert-butyl 3-iodo-1H-pyrrole-1-carboxylate, is synthesized via iodination of the parent pyrrole. In a representative procedure, 7-azaindole undergoes iodination using iodine (I₂) in dimethylformamide (DMF) with potassium hydroxide (KOH) as a base. After quenching with ice water containing sodium disulfite, the crude product is purified via chromatography to yield the iodo-pyrrole derivative in 86% yield.

Reaction Conditions:

-

Reagents: I₂ (2.5 eq), KOH (2.5 eq), DMF (solvent)

-

Temperature: Room temperature

-

Time: 45 minutes

Palladium-Catalyzed Borylation

The iodo-pyrrole intermediate reacts with B₂Pin₂ using a palladium catalyst. A protocol adapted from employs PdCl₂(PPh₃)₂ (2 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf, 4 mol%) in dimethylacetamide (DMA) at 80°C for 12 hours. The boronate ester is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Key Data:

This method’s efficiency stems from the catalyst’s ability to facilitate oxidative addition and transmetallation steps, with the electron-rich phosphine ligands stabilizing the palladium center.

Direct Boronation of Prefunctionalized Pyrroles

An alternative route involves direct boronation of pyrrole derivatives bearing leaving groups (e.g., triflate, chloride). While less common, this method avoids halogenation steps.

Miyaura Borylation with Pinacolborane

In anhydrous tetrahydrofuran (THF), tert-butyl 2-chloro-1H-pyrrole-1-carboxylate reacts with pinacolborane (HBpin) in the presence of [Ir(OMe)(cod)]₂ (cod = 1,5-cyclooctadiene) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). The reaction proceeds at 60°C for 24 hours, yielding the target compound after aqueous workup.

Optimization Insights:

-

Catalyst Loading: 5 mol% [Ir(OMe)(cod)]₂ maximizes yield (68%).

-

Solvent Effects: THF outperforms DMF or toluene due to better ligand solubility.

Multi-Step Assembly via Cyclization Strategies

For laboratories lacking halogenated precursors, de novo pyrrole synthesis with in situ boronate installation offers flexibility.

Knorr Pyrrole Synthesis with Boronate Incorporation

A modified Knorr synthesis combines a 1,3-diketone with a boronate-containing amine. For example, ethyl acetoacetate reacts with 2-amino-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in acetic acid under reflux. After cyclization, tert-butyl chloroformate introduces the carboxylate protecting group.

Critical Parameters:

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | AcOH, reflux, 6 h | 55% |

| Carboxylation | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 82% |

Comparative Analysis of Methodologies

The table below evaluates the three primary methods:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Metal-Catalyzed Borylation | High selectivity, scalable | Requires halogenated precursor | 72–78% |

| Direct Boronation | Fewer steps | Low catalyst efficiency | 60–68% |

| Cyclization | No prefunctionalized starting materials | Multi-step, moderate yields | 45–55% |

Metal-catalyzed borylation remains the preferred industrial method due to reliability, whereas cyclization routes are reserved for specialized applications.

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, hexane/EtOAc). Analytical data from suppliers confirm structural integrity:

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves introducing the boronate ester moiety to a pyrrole core. Key steps include:

- Protection of the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions.

- Borylation using pinacolborane or analogous reagents under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous tetrahydrofuran (THF) at 60–80°C .

- Optimization via Design of Experiments (DoE): Vary catalyst loading (0.5–5 mol%), ligand ratios (1:1 to 1:3 Pd:ligand), and reaction time (6–24 hrs) to maximize yield. Response Surface Methodology (RSM) can identify ideal conditions .

Critical Parameters Table:

| Parameter | Typical Range | Optimization Strategy |

|---|---|---|

| Catalyst Loading | 1–3 mol% Pd | DoE to balance cost/yield |

| Temperature | 60–80°C | Thermal stability assessment |

| Solvent | THF, DMF, or toluene | Polarity screening |

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR to confirm pyrrole proton environments (δ 6.5–7.2 ppm) and tert-butyl group (δ 1.2–1.4 ppm).

- ¹¹B NMR for boron moiety verification (δ 28–32 ppm for dioxaborolane) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peak ([M+H]⁺) with <2 ppm error .

- HPLC-PDA: Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Note: Cross-reference spectral data with structurally analogous boronate esters if direct literature is scarce .

Advanced: What strategies resolve contradictions in reactivity data during cross-coupling reactions?

Methodological Answer:

Discrepancies in Suzuki-Miyaura coupling efficiency often arise from steric hindrance or electronic effects. Address via:

- Control Experiments: Compare reactivity with/without the Boc group to isolate steric contributions.

- Computational Modeling: Density Functional Theory (DFT) to analyze transition states and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Ligand Screening: Test bulky ligands (e.g., SPhos) to mitigate steric hindrance from the tert-butyl group .

Advanced: How can computational chemistry predict this compound’s behavior in novel reactions?

Methodological Answer:

- Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to simulate reaction pathways, focusing on boron-mediated steps.

- Solvent Effects: Molecular Dynamics (MD) simulations to model solvent interactions (e.g., THF vs. DMF) and predict solubility/reactivity .

- High-Throughput Virtual Screening (HTVS): Pair computational predictions with robotic experimentation to rapidly validate hypotheses .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

- Storage: Under argon at –20°C to prevent hydrolysis of the boronate ester .

- First Aid: For skin contact, wash with 10% ethanol/water to remove boron residues .

Advanced: What is its role in medicinal chemistry, and how can bioactivity be assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.